molecular formula C19H19N3O5 B2576749 (7-Methoxybenzofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034451-15-3

(7-Methoxybenzofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2576749
CAS No.: 2034451-15-3
M. Wt: 369.377
InChI Key: JJUOLQIEGLJRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methoxybenzofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex synthetic organic compound designed for research applications in chemistry and life sciences. It features a benzofuran core, a common structural motif in many biologically active molecules, linked via a methanone group to a pyrrolidine ring that is further functionalized with a methoxypyrazine ether. Benzofuran derivatives are a significant area of scientific investigation due to their diverse potential applications, ranging from material science to pharmaceutical research . In particular, chalcone derivatives based on a 7-methoxybenzofuran scaffold have been synthesized and studied for their unique spectroscopic, optical, and conductivity properties, which can be controlled by concentration . The pyrrolidine ring is a well-known scaffold in medicinal chemistry, and its incorporation, especially as part of a methanone functional group, is a strategy to modulate the properties of a compound . The specific stereochemistry and substitution pattern of this compound make it a valuable building block for synthesizing more complex molecular architectures or for investigating structure-activity relationships in various biological systems. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a candidate for in-vitro screening in drug discovery programs, for instance, to explore potential interactions with enzymes or receptors . As with all such reagents, its mechanism of action and full pharmacological profile would require extensive investigation. This product is intended for research purposes in a controlled laboratory environment. It is strictly for in-vitro studies and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-24-14-5-3-4-12-8-15(27-18(12)14)19(23)22-7-6-13(11-22)26-17-10-20-9-16(21-17)25-2/h3-5,8-10,13H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUOLQIEGLJRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NC(=CN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a benzofuran moiety linked to a pyrrolidine ring through a methanone functional group, with an additional methoxypyrazine substituent. This unique structure is believed to contribute to its diverse biological activities.

The proposed mechanism of action for compounds with similar structures often involves:

  • Inhibition of key signaling pathways : Many benzofuran derivatives disrupt pathways related to cancer progression, such as the FAK/AKT signaling pathway.
  • Regulation of gene expression : These compounds can modulate the expression levels of proteins associated with metastasis, such as integrins and matrix metalloproteinases (MMPs) .
  • Induction of apoptosis : By promoting apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Study on Related Compounds

A comprehensive study investigated the effects of a benzofuran derivative on HCC cells. The findings indicated that treatment with this compound led to:

  • Reduced cell viability : The IC50 values were determined at 48.22 μM after 24 hours and 38.15 μM after 48 hours.
  • Inhibition of migration and invasion : Using Boyden chamber assays, it was shown that non-cytotoxic concentrations significantly reduced the migratory capabilities of HCC cells .

These results suggest that this compound may exhibit similar effects due to its structural properties.

Data Tables

Biological Activity Effect Observed Reference
Cell ViabilityIC50 = 38.15 μM
Migration InhibitionSignificant reduction in motility
EMT RegulationUpregulation of E-cadherin; downregulation of vimentin

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